Boc-Ala-Ala-Pro-Ala-pNA
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWZFGEDJLFNQ-FPXQBCRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis and Modification of Boc Ala Ala Pro Ala Pna
Optimized Solution-Phase Peptide Synthesis (LPPS) Strategies for Boc-Ala-Ala-Pro-Ala-pNA
Liquid-Phase Peptide Synthesis (LPPS) offers distinct advantages for preparing modified peptides like this compound, notably the ability to isolate and purify intermediates at various stages. bachem.com This leads to a final product with fewer accumulated impurities compared to solid-phase strategies where purification only occurs at the end. bachem.com The synthesis of this specific peptide is often approached using a combination of stepwise elongation and fragment condensation.
The N-terminal protection of the peptide chain is crucial to prevent unwanted side reactions during coupling steps. americanpeptidesociety.orglibretexts.org For this compound, the tert-butoxycarbonyl (Boc) group is employed as the temporary protecting group for the N-terminal alanine (B10760859).
The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate. libretexts.org It is favored in certain applications for its stability under various conditions while being easily removable under moderately acidic conditions. creative-peptides.comthermofisher.com The primary advantage of the Boc strategy is its orthogonality with other protecting groups, such as those used for amino acid side chains or C-terminal protection. bachem.com Deprotection, or the removal of the Boc group to free the N-terminal amine for the next coupling step, is typically achieved by treatment with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com This acid-lability allows for selective deprotection without affecting other acid-sensitive parts of the molecule, provided they are protected with more robust groups. thermofisher.com
| Protecting Group | Full Name | Cleavage Reagent | Key Characteristics |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) | Acid-labile; stable to catalytic hydrogenation and mild base. bachem.comcreative-peptides.comthermofisher.com |
| Z | Benzyloxycarbonyl | Catalytic Hydrogenation, HBr/AcOH | Stable to TFA; often used in orthogonal schemes with Boc. bachem.comcreative-peptides.com |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Piperidine (a mild base) | Base-labile; commonly used in solid-phase synthesis. americanpeptidesociety.orgcreative-peptides.com |
The integration of the p-nitroanilide (pNA) moiety at the C-terminus presents a significant synthetic challenge. The pNA group is what allows the peptide to function as a chromogenic substrate; its cleavage by a protease releases p-nitroaniline, a yellow compound that can be quantified spectrophotometrically. chemimpex.com
The primary difficulty arises from the low nucleophilicity of the amino group of p-nitroaniline. nih.govacs.orgmaastrichtuniversity.nl The potent electron-withdrawing effect of the nitro group deactivates the aniline (B41778) nitrogen, making it a poor reactant in standard peptide coupling reactions. nih.govmaastrichtuniversity.nl Consequently, common coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC) alone often result in low yields. maastrichtuniversity.nl To overcome this, more powerful activation methods or alternative strategies are required. These can include the use of highly reactive acylating agents or multi-step procedures that circumvent the direct coupling of the peptide acid to the weakly nucleophilic pNA. acs.orgmaastrichtuniversity.nlresearchgate.net
A highly efficient and modular approach for synthesizing this compound involves fragment condensation. bachem.com In this strategy, the peptide is not built one amino acid at a time. Instead, a larger, pre-synthesized peptide fragment is coupled to the final amino acid derivative.
For this specific target molecule, the tripeptide fragment Boc-Ala-Ala-Pro-OH is synthesized and purified separately. bachem.com This intermediate can be prepared in bulk and stored, streamlining future syntheses. bachem.com The synthesis then concludes with the coupling of this tripeptide acid to the C-terminal residue, which is already functionalized with the p-nitroanilide group (H-Ala-pNA). This final coupling step still requires robust activation of the carboxylic acid of the Boc-Ala-Ala-Pro-OH fragment to overcome the poor nucleophilicity of the Ala-pNA. This modular approach minimizes the number of steps where the challenging pNA moiety is present, reduces potential side reactions, and simplifies purification. bachem.com
Chromatographic Purification Techniques for High-Purity this compound
Achieving high purity is essential for the use of this compound as a reliable biochemical reagent. The primary method for purifying the final product and intermediate fragments is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govosti.gov
RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the compounds. osti.gov The target peptide, this compound, will elute at a specific retention time, allowing for its separation from unreacted starting materials, deletion sequences, and other byproducts. Fractions are collected and those containing the pure product are pooled and lyophilized to obtain the final peptide as a solid powder.
| Technique | Principle | Application for this compound |
| RP-HPLC | Separation based on hydrophobicity | Final purification of the target peptide; purity analysis of intermediates and final product. nih.govosti.gov |
| Gel Filtration | Separation based on molecular size | Can be used for initial cleanup or desalting. oup.comnih.gov |
| Lyophilization | Freeze-drying under vacuum | Isolation of the purified peptide from the HPLC solvent system as a stable, dry powder. |
Spectroscopic and Analytical Characterization Methods for Structural Elucidation of this compound
Following purification, the identity and purity of this compound must be rigorously confirmed. A combination of analytical techniques is employed for comprehensive structural elucidation.
Analytical RP-HPLC: This is used to assess the purity of the final product. The sample is run on an analytical column, and the resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity. osti.gov
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The experimentally determined molecular mass must match the calculated theoretical mass of the peptide (C₂₅H₃₆N₆O₈, MW: 548.59 g/mol ), confirming its identity. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural confirmation. These analyses provide information about the chemical environment of each atom in the molecule, confirming the amino acid sequence, the presence of the Boc group, and the correct incorporation of the p-nitroanilide moiety.
UV-Vis Spectroscopy: The presence of the p-nitroanilide chromophore provides a distinct UV absorbance profile, which can be used for quantification and detection during HPLC analysis. chemimpex.com
Enzymological Research Applications of Boc Ala Ala Pro Ala Pna: Protease Activity and Specificity
Comprehensive Substrate Profiling of Proteases with Boc-Ala-Ala-Pro-Ala-pNA
This compound is utilized in comprehensive substrate profiling to characterize the activity and specificity of various proteases. This involves assessing the enzyme's ability to hydrolyze the peptide bonds within this specific substrate.
Investigations into Human Neutrophil Elastase Substrate Recognition
Human neutrophil elastase (HNE), a serine protease found in neutrophils, plays a role in various inflammatory diseases. nih.gov While the preferred substrate for HNE is often a tetrapeptide with valine at the P1 position, such as MeO-Suc-Ala-Ala-Pro-Val-pNA, studies have also utilized other peptide substrates to understand its specificity. acs.orgechelon-inc.com HNE is known to cleave proteins at the carboxyl side of small hydrophobic amino acids like alanine (B10760859), valine, and leucine. sigmaaldrich.com Therefore, this compound can serve as a substrate for HNE, allowing for the investigation of its activity. The S2 pocket of HNE has a broad specificity, tolerating a range of amino acids including proline, valine, alanine, and leucine. nih.gov
Studies on Hog Pancreatic Elastase Activity and Specificity
Hog pancreatic elastase, another well-characterized serine protease, exhibits a broad specificity, cleaving peptide bonds on the carboxyl side of small, neutral amino acids like alanine, valine, and glycine. sigmaaldrich.comcelprogen.com It is known to hydrolyze substrates such as Suc-Ala-Ala-Ala-pNA. elastin.com Given this preference for small hydrophobic residues, this compound is also a suitable substrate for studying the activity and specificity of hog pancreatic elastase. The enzyme's ability to cleave this substrate provides insights into its substrate recognition patterns.
Comparative Hydrolysis by Plant Serine Proteases (e.g., Cudrania cochinchinensis protease)
Serine proteases from plants, such as the one isolated from Cudrania cochinchinensis, have also been studied using various peptide substrates. tandfonline.com Research has shown that the protease from Cudrania cochinchinensis can hydrolyze this compound, which is a known substrate for elastase. tandfonline.com This indicates that this plant protease shares some substrate specificity with animal elastases. In a comparative study, the hydrolysis of several peptidyl-pNA substrates was examined, and while Glt-Ala-Ala-Pro-Leu-pNA was the best substrate, this compound was also cleaved by the Cudrania cochinchinensis protease. tandfonline.com This demonstrates the utility of this substrate in comparative studies across different kingdoms of life.
Quantitative Enzyme Kinetics and Reaction Mechanisms
The use of this compound extends to the quantitative analysis of enzyme kinetics, providing crucial data on the efficiency and mechanism of protease-catalyzed reactions. chemimpex.com
Determination of Michaelis-Menten Parameters (Kₘ, kcat) for this compound Hydrolysis
The hydrolysis of this compound by proteases can be analyzed using the Michaelis-Menten model to determine the kinetic parameters Kₘ (Michaelis constant) and kcat (catalytic constant or turnover number). researchgate.netasm.org The Kₘ value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an indicator of the enzyme's affinity for the substrate. asm.org A lower Kₘ value generally signifies a higher affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. These parameters are essential for characterizing the enzymatic reaction.
Analysis of Catalytic Efficiency (kcat/Kₘ) in Diverse Protease Systems
The ratio of kcat to Kₘ is a measure of the catalytic efficiency of an enzyme, reflecting how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. This parameter is crucial for comparing the effectiveness of different proteases or the preference of a single protease for various substrates. For instance, studies on different proteases have shown a wide range of catalytic efficiencies for various peptide substrates, highlighting differences in their substrate specificities. nih.govnih.gov By determining the kcat/Kₘ for the hydrolysis of this compound by different proteases, researchers can gain a deeper understanding of their functional similarities and differences.
pH-Dependent Kinetic Profiles and Optimal Reaction Conditions
The chromogenic peptide substrate this compound is instrumental in characterizing the influence of pH on protease activity, enabling researchers to determine the optimal pH for enzymatic reactions and to understand how pH variations affect kinetic parameters. The hydrolysis of this substrate is often monitored spectrophotometrically by measuring the release of p-nitroaniline (pNA) at 405 or 410 nm. asm.orgnih.gov
The optimal pH for protease activity is enzyme-dependent. For instance, some proteases exhibit maximum activity in the alkaline range. A serine protease from Cudrania cochinchinensis fruits showed optimal activity with this compound at alkaline pH. tandfonline.com Similarly, porcine pancreatic elastase and other elastase-like enzymes are typically assayed at a pH around 8.0-8.5. sigmaaldrich.comelastin.com Conversely, a protease from the hyperthermophilic archaeon Methanococcus jannaschii displayed optimal activity at a pH of 7.5 to 7.8, although assays were often conducted at pH 6.5 to minimize background hydrolysis at high temperatures. asm.org Furthermore, some enzymes, like a protease from Boc-Ala-Ala-pNA, are active at a more acidic pH of 6.0 to 7.0, with an optimal pH between 5.5 and 6.0. biosynth.com
The pH of the reaction environment can significantly influence the kinetic parameters of enzyme-catalyzed reactions. Studies on trypsin, for example, have shown that the catalytic efficiency (kcat/KM) is maximal at alkaline pH and decreases as the pH becomes more acidic. acs.org This pH dependence is often linked to the ionization state of key amino acid residues in the enzyme's active site, such as histidine and aspartate, which can affect both substrate binding and the catalytic mechanism. acs.org
Table 1: Optimal pH for Various Proteases Using this compound or Similar Substrates
| Enzyme Source | Optimal pH | Reference |
| Cudrania cochinchinensis | Alkaline | tandfonline.com |
| Porcine Pancreatic Elastase | 8.0 - 8.5 | sigmaaldrich.com |
| Methanococcus jannaschii Protease | 7.5 - 7.8 | asm.org |
| Boc-Ala-Ala-pNA Protease | 5.5 - 6.0 | biosynth.com |
| Trypsin | Alkaline | acs.org |
Mechanistic Studies of Protease Inhibition and Activation Using this compound
This compound serves as a valuable tool in the investigation of protease inhibition and activation mechanisms. chemimpex.com Its ability to be cleaved by various proteases allows it to be used in assays to screen for and characterize inhibitors. chemimpex.com
Design and Screening of Competitive and Non-Competitive Inhibitors
The substrate this compound is frequently employed in high-throughput screening assays to identify and characterize protease inhibitors. chemimpex.com These assays are crucial in drug discovery and for understanding the regulatory mechanisms of proteases. chemimpex.commdpi.com Inhibitors can be classified based on their mechanism of action, with competitive and non-competitive inhibitors being two major classes. mdpi.com
Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, preventing the natural substrate from binding. The design of such inhibitors often involves creating molecules that mimic the peptide sequence recognized by the protease. For example, peptide chloromethyl ketones, such as Ac-Ala-Ala-Pro-AlaCH2Cl, have been designed as inhibitors of elastase, where the peptide sequence directs the inhibitor to the enzyme's active site. gatech.edu
Non-competitive inhibitors, on the other hand, bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. While the search results focus more on competitive inhibitors in the context of this compound, the general principles of inhibitor screening apply to identifying non-competitive inhibitors as well. Screening libraries of compounds against a protease in the presence of this compound can reveal compounds that decrease the rate of pNA release, which would then be further characterized to determine their mode of inhibition. nih.govnih.gov
Elucidation of Enzyme-Inhibitor Binding Interactions
Understanding how inhibitors bind to proteases is fundamental for the rational design of more potent and selective drugs. qut.edu.au While this compound itself is a substrate, its analogs and the inhibitors identified using it as a substrate are pivotal in these studies. The interaction between an enzyme and an inhibitor can be investigated using various biophysical and biochemical techniques.
Kinetic studies are a primary method to elucidate the nature of inhibition. By measuring the rate of this compound hydrolysis at different substrate and inhibitor concentrations, researchers can determine key kinetic parameters such as the inhibition constant (Ki). atsjournals.org This data helps to differentiate between competitive, non-competitive, and other types of inhibition. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of the reaction.
Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide detailed atomic-level information about the binding of inhibitors to the protease active site. Although direct structural studies with this compound are less common as it is a substrate, studies with inhibitors designed based on its structure or identified through screening with it are prevalent. These studies can reveal the specific amino acid residues in the enzyme that interact with the inhibitor, the conformation of the bound inhibitor, and any conformational changes in the enzyme upon inhibitor binding. nih.govnih.gov This information is invaluable for structure-based drug design, allowing for the optimization of inhibitor potency and selectivity. qut.edu.au
Role of Cofactors and Environmental Factors in Modulating Enzyme Activity
The activity of proteases can be significantly influenced by the presence of cofactors and various environmental factors. This compound is a useful substrate for investigating these modulatory effects.
Cofactors: Many proteases require metal ions as cofactors for their catalytic activity. The effect of different metal ions on protease activity can be assessed by measuring the hydrolysis of this compound in the presence and absence of these ions. For example, studies have shown that ions such as Ca2+, Mg2+, and Mn2+ can enhance the activity of certain proteases, while heavy metal ions like Hg2+ and Cu2+ can be inhibitory. researchgate.netsemanticscholar.orgjmb.or.kr The specific effects of metal ions can vary greatly between different proteases. For instance, one study found that CuSO4 and MnSO4 enhanced protease activity, while others showed an inhibitory effect. researchgate.net The presence of chelating agents like EDTA, which sequesters divalent cations, can help to identify metalloproteases. semanticscholar.org
Environmental Factors: Besides pH, other environmental factors such as the presence of detergents and organic solvents can modulate enzyme activity. The compatibility of a protease with detergents is a crucial characteristic for its potential use in industrial applications, such as in laundry detergents. The effect of surfactants like SDS, Tween 80, and Triton X-100 on protease activity can be evaluated using this compound. Some proteases are stable and even activated in the presence of certain detergents, while others are inhibited. researchgate.netsemanticscholar.orgjmb.or.kr Similarly, the stability and activity of proteases in the presence of organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) can be determined, which is relevant for their use in non-aqueous enzymology. semanticscholar.org
Boc Ala Ala Pro Ala Pna in Pharmaceutical Research and Drug Discovery
High-Throughput Screening (HTS) Platforms for Protease Inhibitor Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries for their potential to modulate a biological target. Boc-Ala-Ala-Pro-Ala-pNA is an ideal substrate for HTS assays aimed at identifying protease inhibitors due to its reliability and the ease of detecting its cleavage product.
Development of Automated Assay Systems for Rapid Compound Evaluation
The quest for novel protease inhibitors has driven the development of sophisticated automated assay systems. These platforms integrate liquid handlers, plate readers, and data analysis software to screen thousands of compounds daily. In a typical assay, the protease, the test compound (potential inhibitor), and this compound are combined in the wells of a microtiter plate. The rate of p-nitroaniline release, measured by changes in absorbance, is inversely proportional to the inhibitory activity of the compound. This straightforward, colorimetric readout is readily adaptable to automated systems, facilitating the rapid identification of "hits" from large chemical libraries. The use of yeast-based cellular systems has also been described as a versatile platform for HTS of protease inhibitors.
Optimization of Screening Parameters for Novel Drug Candidates
To ensure the identification of genuine and promising drug candidates, the optimization of screening parameters is critical. This involves fine-tuning various aspects of the HTS assay to maximize its sensitivity and minimize false positives and negatives.
Key parameters that are often optimized include:
Substrate Concentration: The concentration of this compound is typically set around its Michaelis-Menten constant (Km) for the target protease. This ensures a robust signal while remaining sensitive to competitive inhibitors.
Enzyme Concentration: The amount of protease used is adjusted to achieve a linear reaction rate over the desired assay time.
Incubation Time: The duration of the reaction is optimized to allow for sufficient product formation without depleting the substrate.
Buffer Conditions: pH, ionic strength, and the inclusion of additives can significantly impact enzyme activity and stability.
By carefully optimizing these parameters, researchers can enhance the reliability of HTS campaigns and increase the likelihood of discovering potent and specific protease inhibitors.
Rational Design of Peptide-Based Therapeutics and Peptidomimetics
The knowledge gained from studying the interaction of proteases with substrates like this compound is invaluable for the rational design of new drugs. This approach focuses on creating molecules that are specifically tailored to bind to and inhibit the target enzyme.
This compound as a Scaffold for Bioactive Peptide Synthesis.
The peptide sequence Ala-Ala-Pro-Ala serves as a foundational scaffold for designing more potent and selective protease inhibitors. By modifying this core structure, medicinal chemists can explore the structure-activity relationships and develop new therapeutic candidates. The modular nature of peptide synthesis allows for the systematic replacement of each amino acid to investigate its contribution to binding and inhibition.
Structure-Activity Relationship (SAR) Studies for Improved Potency and Selectivity
Structure-activity relationship (SAR) studies are a critical component of drug design, aiming to understand how chemical structure relates to biological activity. In the context of protease inhibitors, SAR studies involve synthesizing a series of analogs of a lead compound, such as one identified through HTS, and evaluating their inhibitory potency and selectivity.
For example, researchers might systematically replace each amino acid in the Ala-Ala-Pro-Ala sequence with other natural or unnatural amino acids. This process, known as an alanine (B10760859) scan when alanine is used for replacement, helps to identify which residues are critical for binding to the protease's active site. Modifications can also be made to the peptide backbone to create peptidomimetics, which are compounds that mimic the structure of peptides but have improved properties such as increased stability and oral bioavailability.
Biomedical and Diagnostic Applications of Boc Ala Ala Pro Ala Pna Research
Development of Diagnostic Assays for Protease-Related Pathologies
The ability to measure protease activity is fundamental to diagnosing and monitoring a range of diseases where these enzymes are dysregulated. Boc-Ala-Ala-Pro-Ala-pNA is instrumental in the development of such diagnostic assays.
Chromogenic Assays for Quantitative Detection of Enzyme Levels
This compound is widely employed in straightforward and effective chromogenic assays to determine the activity of specific proteases, particularly neutrophil elastase. The principle of this assay is based on the enzymatic cleavage of the peptide bond between the alanine (B10760859) and the p-nitroaniline moiety. This reaction liberates the chromophore p-nitroaniline (pNA).
The concentration of the released pNA is directly proportional to the enzymatic activity of the protease in the sample. The amount of pNA can be measured spectrophotometrically by monitoring the change in absorbance at a wavelength of 405 nm. This allows for the precise quantification of enzyme activity in biological samples such as plasma, sputum, and cell lysates. These assays are valuable for studying enzyme kinetics and for screening potential enzyme inhibitors in drug discovery processes. scbt.com
Utility in Biomarker Discovery for Inflammatory and Degenerative Diseases
Elevated protease activity is a hallmark of numerous inflammatory and degenerative diseases. Neutrophil elastase, the primary target for this compound, is a significant contributor to tissue damage in chronic inflammatory conditions. caymanchem.com Consequently, measuring its activity can serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions.
Research has identified neutrophil elastase as a promising biomarker in several pathologies: nih.govwikipedia.orgnih.gov
Chronic Obstructive Pulmonary Disease (COPD): Increased neutrophil elastase activity in the lungs contributes to the breakdown of elastin (B1584352) and other extracellular matrix components, leading to the characteristic lung damage seen in COPD. Assays using substrates like this compound can quantify this enzymatic activity in sputum, potentially serving as a biomarker for disease severity and exacerbations. sigmaaldrich.com
Inflammatory Bowel Disease (IBD): Neutrophil elastase is implicated in the pathogenesis of IBD, including Crohn's disease and ulcerative colitis, by promoting inflammation and compromising the integrity of the intestinal barrier. nih.gov Measuring its levels, for instance in urine, has shown potential for diagnosing and monitoring IBD. nih.gov
Cystic Fibrosis (CF): In CF patients, chronic airway inflammation is characterized by a high concentration of neutrophils and active neutrophil elastase, which contributes to lung damage. nih.gov Monitoring elastase activity is therefore important in managing the disease.
Rheumatoid Arthritis: This autoimmune disorder involves chronic inflammation of the joints, where neutrophil elastase is believed to play a destructive role.
The use of this compound and similar substrates in research facilitates the exploration of neutrophil elastase as a biomarker, paving the way for the development of new diagnostic tools for these debilitating diseases.
Interactive Table: Role of Neutrophil Elastase in Various Diseases
| Disease | Role of Neutrophil Elastase | Potential as a Biomarker |
| COPD | Degradation of lung elastin and extracellular matrix | Measurement in sputum to assess disease severity and exacerbations |
| IBD | Promotes inflammation and disrupts intestinal barrier function | Urinary levels show promise for diagnosis and disease monitoring |
| Cystic Fibrosis | Contributes to chronic airway inflammation and lung damage | Monitoring activity is crucial for disease management |
| Rheumatoid Arthritis | Involved in the destruction of joint tissues | Under investigation as a marker of disease activity |
Integration into Biosensor Technologies for Real-Time Enzyme Monitoring
Moving beyond conventional plate-based assays, this compound and its analogs are being explored for integration into advanced biosensor technologies. These devices offer the potential for real-time, continuous monitoring of enzyme activity, which would be a significant advancement in both clinical diagnostics and research.
Surface Immobilization Strategies for this compound Analogs (e.g., Cellulose (B213188) Conjugation)
A critical step in the development of a biosensor is the stable attachment of the biorecognition element—in this case, a substrate like this compound—to a solid support. Cellulose is an attractive material for biosensor construction due to its biocompatibility, porosity, and the ease with which its surface can be chemically modified.
One promising strategy involves the use of dialdehyde (B1249045) cellulose. The aldehyde groups on the modified cellulose can readily react with amino groups present in a peptide substrate to form a stable covalent bond. This allows for the direct and secure immobilization of this compound analogs onto the cellulose surface. Such functionalized cellulose can then be incorporated into various sensor formats, such as paper-based diagnostic strips or more complex microfluidic devices.
Signal Transduction Mechanisms in Enzyme Biosensors
Once the substrate is immobilized, a mechanism is needed to convert the enzymatic cleavage event into a measurable signal. For a substrate that releases p-nitroaniline, electrochemical detection is a highly suitable signal transduction method.
The principle involves the electrochemical reduction of the liberated p-nitroaniline at the surface of an electrode. The resulting electrical current is directly proportional to the concentration of pNA, and therefore to the activity of the target protease. This approach offers several advantages, including high sensitivity, rapid response times, and the potential for miniaturization, making it ideal for point-of-care diagnostic devices. Researchers have successfully developed electrochemical sensors for the sensitive detection of p-nitroaniline in various samples.
Research on Protein-Protein Interactions and Cellular Signaling Pathways
The activity of proteases like neutrophil elastase is tightly regulated within complex cellular signaling networks. Dysregulation of this activity can have profound effects on cell behavior and contribute to disease. By providing a means to accurately measure neutrophil elastase activity, this compound serves as a tool to investigate the role of this enzyme in protein-protein interactions and cellular signaling.
For instance, neutrophil elastase is known to cleave a variety of proteins on the surface of cells, such as macrophages, thereby altering their function and inflammatory responses. nih.gov By treating cells with neutrophil elastase and then measuring changes in their behavior—such as the production of inflammatory cytokines or alterations in cell adhesion—researchers can elucidate the signaling pathways affected by the enzyme. bohrium.com In such studies, a chromogenic assay using this compound can be used to confirm the activity of the elastase being used and to screen for inhibitors that might block its effects on cell signaling.
Furthermore, neutrophil elastase can modulate signaling pathways by degrading specific components of the extracellular matrix, which in turn can release growth factors or alter the way cells interact with their environment. frontiersin.org Understanding these intricate interactions is crucial for developing targeted therapies for inflammatory diseases, and assays based on this compound are a valuable component of the experimental toolkit for this research.
Advanced Research Directions and Future Prospects for Boc Ala Ala Pro Ala Pna
Pushing the Boundaries of Specificity and Detection: The Next Generation of Boc-Ala-Ala-Pro-Ala-pNA Derivatives
The core structure of this compound offers a robust scaffold for chemical modification, enabling the development of derivatives with enhanced properties tailored for specific research questions.
Engineering Specificity through Modified Amino Acids
To enhance the specificity of protease substrates, researchers are increasingly incorporating non-natural or modified amino acids into peptide sequences. This approach allows for a more detailed exploration of the chemical space within an enzyme's active site, leading to substrates that are highly selective for a particular protease. For instance, the introduction of amino acids with altered stereochemistry, side-chain length, or electrostatic properties can either increase or decrease the affinity of the substrate for its target enzyme.
Future research will likely focus on creating a library of this compound derivatives where each of the alanine (B10760859) or proline residues is systematically replaced with a panel of unnatural amino acids. This would allow for the fine-tuning of substrate specificity for various serine proteases beyond neutrophil elastase. For example, incorporating a more sterically hindered amino acid in place of one of the alanines could prevent cleavage by proteases with smaller active sites, thereby increasing the selectivity for enzymes that can accommodate the bulkier residue.
Table 1: Potential Modified Amino Acids for Enhanced Specificity of this compound Derivatives
| Position | Original Amino Acid | Potential Modified Replacement | Rationale for Modification |
| P4 | Alanine | Cyclohexylalanine | Introduce hydrophobicity and bulk to probe S4 pocket interactions. |
| P3 | Alanine | N-methylalanine | Restrict backbone conformation to favor binding to specific proteases. |
| P2 | Proline | Azetidine-2-carboxylic acid | Alter the kink in the peptide backbone, potentially favoring different proteases. |
| P1 | Alanine | Tert-leucine | Introduce significant steric hindrance to enhance selectivity for proteases with large S1 pockets. |
Beyond the Yellow Signal: Exploring Alternative Reporter Groups
The p-nitroaniline (pNA) chromophore, while reliable, has limitations in terms of sensitivity and the requirement for spectrophotometric detection. The exploration of alternative chromogenic and fluorogenic reporter groups represents a significant avenue for advancing the utility of this compound.
Alternative chromogenic reporters could offer improved molar extinction coefficients or shifts in absorbance to longer wavelengths, reducing interference from biological samples. More significantly, the replacement of pNA with fluorogenic moieties can dramatically increase assay sensitivity. Fluorogenic reporters such as 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) are cleaved from the peptide substrate to release a highly fluorescent molecule. This allows for the detection of much lower levels of enzyme activity and is amenable to high-throughput screening formats using fluorescence plate readers.
Table 2: Comparison of Common Chromogenic and Fluorogenic Reporter Groups
| Reporter Group | Abbreviation | Detection Method | Relative Sensitivity | Key Advantages |
| p-nitroaniline | pNA | Colorimetric (Absorbance) | Standard | Cost-effective, simple detection. |
| 7-amino-4-methylcoumarin | AMC | Fluorometric (Fluorescence) | High | Increased sensitivity, suitable for HTS. |
| 7-amino-4-trifluoromethylcoumarin | AFC | Fluorometric (Fluorescence) | Very High | Higher quantum yield than AMC, further enhanced sensitivity. |
A Systems-Level View: Applications in Systems Biology and Multi-Enzyme Profiling
The complexity of biological systems often involves the interplay of multiple enzymes. This compound and its derivatives can be powerful tools in systems biology for dissecting these intricate enzymatic networks. By creating libraries of peptide substrates with varying sequences and reporter groups, researchers can perform multi-enzyme profiling to understand the "protease fingerprint" of a particular cell type, tissue, or disease state.
In a systems biology context, high-throughput screening platforms can utilize these substrate libraries to simultaneously measure the activity of numerous proteases in a single sample. This approach can reveal how the activities of different proteases are coordinated and how this coordination changes in response to stimuli or disease. For example, a panel of substrates including this compound could be used to profile the proteolytic activity in the tumor microenvironment, providing insights into cancer progression and metastasis.
Bridging Disciplines: Integration with Nanotechnology and Materials Science
The convergence of biochemistry and materials science opens up exciting possibilities for the application of this compound. The peptide can be conjugated to nanoparticles, surfaces, or incorporated into hydrogels to create novel biosensors and smart materials.
For instance, this compound could be attached to gold nanoparticles. In the absence of the target protease, the nanoparticles would remain dispersed. However, upon enzymatic cleavage of the peptide linker, the nanoparticles could aggregate, leading to a detectable color change. This principle could be used to develop rapid and sensitive diagnostic tests.
In materials science, the peptide could be cross-linked into a hydrogel. The degradation of the peptide by a specific protease would lead to the breakdown of the hydrogel and the release of an encapsulated therapeutic agent. Such "smart" materials could be designed for targeted drug delivery, releasing their payload only in the presence of disease-associated enzymes.
Optimizing Production: Broader Biotechnological Applications
The production of recombinant proteins, particularly therapeutic enzymes, is a cornerstone of the biotechnology industry. Monitoring the activity of these proteins during production and purification is crucial for process optimization. Chromogenic substrates like this compound can be employed for in-process monitoring of recombinant protease production.
For example, if a company is producing a recombinant protease for which this compound is a substrate, this compound can be used in a simple and rapid assay to quantify the enzymatic activity in fermentation broths or chromatography fractions. This allows for real-time adjustments to production parameters to maximize the yield of active enzyme. Furthermore, the development of more sensitive fluorogenic derivatives would enable the detection of even low levels of protease activity, providing tighter control over the manufacturing process.
Q & A
Q. What are the standard experimental protocols for using Boc-Ala-Ala-Pro-Ala-pNA in protease activity assays?
this compound is a chromogenic substrate widely used to measure protease activity, particularly for enzymes like elastase or subtilisin. The standard protocol involves:
- Reaction Setup : Dissolve the substrate in an appropriate buffer (e.g., Tris-HCl, pH 8.0) at a concentration of 0.1–1.0 mM.
- Detection : Monitor the release of para-nitroaniline (pNA) spectrophotometrically at 405 nm. Initial rates are calculated using the extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹).
- Controls : Include negative controls (enzyme omitted) and positive controls (known active enzyme).
Q. Key Considerations :
Q. How is this compound synthesized, and what purification methods are recommended?
The synthesis typically follows solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry:
Stepwise Assembly : Couple Boc-protected amino acids (Ala, Pro) to a resin-bound chain.
Deprotection : Remove Boc groups with trifluoroacetic acid (TFA).
Cleavage : Release the peptide from the resin using hydrofluoric acid (HF).
Chromogenic Group Addition : Attach pNA to the C-terminal Ala via esterification.
Q. Purification :
- Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
- Validate purity via mass spectrometry (MS) and NMR .
Advanced Research Questions
Q. What strategies can resolve contradictory kinetic data when using this compound across different experimental setups?
Contradictions in kinetic parameters (e.g., Km, Vmax) often arise from:
- Buffer Variations : Ionic strength and pH affect enzyme-substrate interactions. For example, elastase activity may vary significantly in Tris vs. phosphate buffers.
- Temperature Effects : Non-linear Arrhenius plots due to enzyme denaturation at higher temperatures.
Q. Methodological Solutions :
- Standardize Conditions : Use a common buffer system (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) across studies.
- Statistical Validation : Apply ANOVA to compare datasets and identify outlier conditions.
- Control for Substrate Stability : Pre-test substrate integrity under assay conditions using HPLC .
Q. How can researchers optimize reaction conditions for this compound to enhance assay sensitivity and reproducibility?
Experimental Design :
- Factorial Screening : Vary pH (6.0–9.0), temperature (25–37°C), and substrate concentration (0.05–2.0 mM) to identify optimal parameters.
- Signal-to-Noise Ratio : Reduce background absorbance by filtering buffers (0.22 µm) and using quartz cuvettes.
Q. Data Analysis :
- Kinetic Modeling : Fit data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism).
- Error Analysis : Report standard deviations from triplicate trials and use coefficient of variation (CV) to assess reproducibility.
Q. Example Optimization Table :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| pH | 6.0–9.0 | 8.0 |
| Temperature (°C) | 25–37 | 30 |
| [Substrate] (mM) | 0.05–2.0 | 0.5 |
Q. How should researchers address discrepancies in substrate specificity when comparing this compound to analogous substrates?
Case Study : Conflicting reports on elastase specificity may arise from:
- Enzyme Isoforms : Human vs. porcine elastase exhibit different cleavage efficiencies.
- Secondary Interactions : Proline in the P2 position may sterically hinder binding in some isoforms.
Q. Methodological Approach :
Q. What are the best practices for documenting and reporting this compound experimental data in publications?
APA/MLA Compliance :
- Methods Section : Detail substrate synthesis (vendor, purity), assay conditions (buffer, temperature), and instrument calibration (spectrophotometer model, slit width).
- Results Section : Present raw data in tables (e.g., absorbance vs. time) and derived kinetic parameters (Km, Vmax, kcat).
- Ethical Reporting : Disclose any substrate batch variability or deviations from protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
